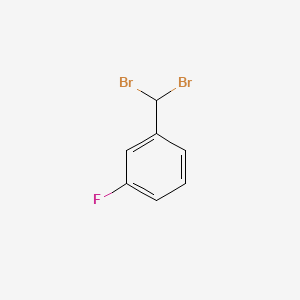

3-Fluorobenzal bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(dibromomethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAHZFPHXNQNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196534 | |

| Record name | 3-Fluorobenzal bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-34-5 | |

| Record name | 1-(Dibromomethyl)-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorobenzal bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorobenzal bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Fluorobenzyl Bromide

An In-Depth Technical Guide to 3-Fluorobenzyl Bromide for Advanced Research & Development

In the landscape of modern pharmaceutical and materials science research, the strategic selection of chemical building blocks is paramount to success. Among these, 3-Fluorobenzyl bromide (CAS No. 456-41-7) has emerged as a cornerstone electrophile, valued for its predictable reactivity and the unique physicochemical properties it imparts to target molecules.[1] This guide provides an in-depth analysis of 3-Fluorobenzyl bromide, moving beyond simple data recitation to offer field-proven insights into its synthesis, characterization, reactivity, and application. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent is essential for leveraging its full potential in creating novel, high-value compounds.

The presence of the fluorine atom at the meta-position offers a subtle yet powerful tool for molecular design. It significantly alters the electronic landscape of the aromatic ring and, by extension, the properties of the final molecule, influencing everything from metabolic stability to protein-ligand binding interactions.[2][3] This guide will elucidate the core attributes of 3-Fluorobenzyl bromide, providing the technical foundation necessary for its effective and safe implementation in the laboratory.

PART 1: Core Physicochemical Properties and Identification

A precise understanding of a reagent's physical properties is the bedrock of its effective use in synthesis, ensuring proper handling, reaction setup, and purification. 3-Fluorobenzyl bromide is a colorless to light yellow liquid under standard conditions, a physical state that dictates its handling and storage protocols.[2][3]

Data Summary Table: Key Properties

For ease of reference, the critical physicochemical and identifying data for 3-Fluorobenzyl bromide are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 456-41-7 | [4] |

| Molecular Formula | C₇H₆BrF | [5] |

| Molecular Weight | 189.02 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 88 °C at 20 mmHg | [4] |

| Density | 1.541 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.546 | [4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

PART 2: Synthesis and Purification Protocol

The most common and industrially viable method for producing 3-Fluorobenzyl bromide is through the direct bromomethylation of fluorobenzene.[6] This approach is favored due to the low cost and ready availability of the starting material. The causality behind this one-step process lies in generating an electrophilic formaldehyde equivalent that reacts with fluorobenzene, followed by bromide displacement.

Logical Workflow for Bromomethylation

Caption: Workflow for the synthesis of 3-Fluorobenzyl bromide.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution, verified by the analytical methods in the next section, confirms the integrity of the process.

Materials:

-

Fluorobenzene (1.0 mol)

-

Paraformaldehyde (equivalent to 2.0 mol formaldehyde)

-

Sodium Bromide (2.0 mol)

-

Concentrated Sulfuric Acid (3.0 mol)

-

Ice water

-

Sodium Carbonate Solution (5% w/v)

-

Deionized Water

-

1L four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel.

Procedure:

-

Charging the Reactor: To the 1L four-necked flask, add fluorobenzene (1.0 mol), paraformaldehyde, and sodium bromide (2.0 mol). Begin stirring the mixture.[6]

-

Initiating the Reaction: Heat the stirred mixture to a controlled temperature of 70-80°C.[6]

-

Acid Addition (Critical Step): Slowly add concentrated sulfuric acid (3.0 mol) to the mixture via the addition funnel. The rate of addition must be carefully controlled to maintain the reaction temperature within the 70-80°C range. This exothermic step generates the reactive species, and temperature control is crucial to minimize side reactions.

-

Reaction Period: After the complete addition of sulfuric acid, maintain the reaction mixture at a constant temperature (70-80°C) for 20 hours to ensure the reaction proceeds to completion.[6]

-

Workup - Quenching: After the reaction period, cool the flask and carefully pour the reaction mixture into 500 mL of ice water. This step quenches the reaction and helps to separate the organic product from the aqueous acid layer.

-

Workup - Separation and Neutralization: Transfer the mixture to a separatory funnel. The denser organic layer (containing the product) will be at the bottom. Separate the layers. Wash the organic layer with a 5% sodium carbonate solution until the pH of the wash is neutral (pH 6-7). This removes any residual acid.[6]

-

Workup - Final Wash: Wash the organic layer once more with deionized water to remove any remaining salts.[6]

-

Purification: Dehydrate the product under reduced pressure and then purify by vacuum distillation to yield the final 3-Fluorobenzyl bromide. A typical yield of ~90% with a purity of >99.8% can be achieved.[6]

PART 3: Spectroscopic Characterization

Verifying the identity and purity of the synthesized or procured 3-Fluorobenzyl bromide is a non-negotiable step. The primary methods for this are ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint.

-

Aromatic Protons (Ar-H): Expect a complex multiplet pattern in the range of δ 6.9-7.4 ppm, corresponding to the four protons on the fluorinated benzene ring.

-

Benzylic Protons (-CH₂Br): A characteristic singlet should appear around δ 4.5 ppm.[7] The integration of the aromatic region to the benzylic singlet should be in a 4:2 (or 2:1) ratio. The downfield shift is due to the proximity of both the electronegative bromine atom and the aromatic ring.

-

-

¹³C NMR Spectroscopy:

-

Benzylic Carbon (-CH₂Br): Expect a signal around δ 32-34 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 115-165 ppm). The carbon directly bonded to fluorine (C-F) will show the largest chemical shift (highly deshielded, ~δ 163 ppm) and will appear as a doublet due to one-bond C-F coupling. The other carbons will also exhibit smaller C-F couplings.[8][9]

-

-

Infrared (IR) Spectroscopy:

-

Aromatic C-H Stretch: Look for peaks just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).[10][11]

-

Aliphatic C-H Stretch: The -CH₂- group will show stretches just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[10]

-

Aromatic C=C Stretch: Characteristic bands for the benzene ring will appear in the 1400-1600 cm⁻¹ region.[11]

-

C-Br Stretch: A peak in the fingerprint region, typically around 600-700 cm⁻¹, corresponds to the carbon-bromine bond.

-

C-F Stretch: A strong, characteristic absorption is expected in the 1100-1300 cm⁻¹ range.

-

PART 4: Chemical Reactivity and Mechanistic Insights

3-Fluorobenzyl bromide is primarily used as an electrophile in nucleophilic substitution reactions. Its reactivity is a direct consequence of its structure: it is a primary benzylic halide.

-

Benzylic Reactivity: The benzylic position is inherently activated towards substitution because the transition state of both Sₙ1 and Sₙ2 reactions is stabilized by the adjacent aromatic π-system.[12]

-

Sₙ2 Predominance: As a primary halide, 3-Fluorobenzyl bromide reacts almost exclusively via an Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[13] Steric hindrance is minimal, allowing for easy "backside attack" by the nucleophile.[14]

-

Electronic Effect of Fluorine: The fluorine atom is highly electronegative and acts as an electron-withdrawing group via the inductive effect. This can slightly decrease the rate of Sₙ2 reaction compared to unsubstituted benzyl bromide by pulling electron density away from the benzylic carbon, making it marginally less electrophilic. However, this effect is generally modest, and the compound remains a highly effective alkylating agent.

Generalized Sₙ2 Reaction Mechanism

Caption: Concerted Sₙ2 mechanism of 3-Fluorobenzyl bromide with a nucleophile (Nu:⁻).

PART 5: Applications in Drug Discovery & Medicinal Chemistry

The incorporation of a 3-fluorobenzyl moiety into a drug candidate is a deliberate, strategic decision aimed at optimizing its pharmacological profile. Fluorine's unique properties allow it to act as a "bioisostere" of hydrogen, but with profound electronic consequences.

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine can block oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer drug half-life and improved oral bioavailability.[3][15]

-

Enhanced Binding Affinity: Fluorine can participate in favorable protein-ligand interactions, including dipole-dipole interactions and weak hydrogen bonds. Its high electronegativity can also alter the acidity/basicity of nearby functional groups, which can be crucial for optimizing the binding to a target protein or receptor.[1][6]

-

Modulation of Lipophilicity: Introducing fluorine generally increases a molecule's lipophilicity (hydrophobicity).[1] This can enhance its ability to cross cellular membranes and penetrate tissues, including the blood-brain barrier, which is a critical factor in the design of central nervous system (CNS) drugs.[2]

-

Conformational Control: The steric and electronic influence of fluorine can restrict the rotation of bonds within a molecule, locking it into a more bioactive conformation. This pre-organization for binding can lead to a significant increase in potency.[2]

Due to these benefits, 3-Fluorobenzyl bromide serves as a vital intermediate in the synthesis of a wide array of therapeutic agents, including those targeting cancer, viral infections, and metabolic disorders like diabetes.[1]

PART 6: Safety, Handling, and Storage

Trustworthiness in experimental work begins with safety. 3-Fluorobenzyl bromide is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Identification:

-

Handling Protocols:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.[4]

-

Avoid all personal contact, including inhalation of vapors.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Recommended storage temperature is 2-8°C (refrigerated).[4]

-

Store under an inert atmosphere (e.g., nitrogen or argon) as the compound can be sensitive to moisture.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.

-

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

References

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

-

PubChem. (n.d.). 3-Fluorobenzyl bromide. PubChem. [Link]

-

Chemistry LibreTexts. (2021). 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position. Chemistry LibreTexts. [Link]

-

Quora. (n.d.). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. [Link]

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

-

University of Cambridge. (n.d.). Chemical shifts. University of Cambridge. [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Chemistry Steps. [Link]

-

Total Synthesis. (n.d.). SN2 Reaction Explanation & Mechanism. Total Synthesis. [Link]

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

- Google Patents. (n.d.). US6133468A - Method for preparing substituted benzyl bromides.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). 2 1 H NMR Spectrum of (3-Fluorobenzyl)triphenylphosphonium Bromide (180d). ResearchGate. [Link]

-

SpectraBase. (n.d.). 3-Chloro-5-fluorobenzyl bromide - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

University of Calgary. (n.d.). Ch 8 : SN2 mechanism. University of Calgary. [Link]

-

Ekeeda. (2019). Mechanism of SN2 Reaction - Halogen Derivatives of Alkane- Chemistry Class 12. YouTube. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Scribd. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 3-Fluorobenzyl bromide 99 456-41-7 [sigmaaldrich.com]

- 5. 3-Fluorobenzyl bromide | C7H6BrF | CID 68007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. 3-Fluorobenzyl chloride(456-42-8) 1H NMR [m.chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. inhancetechnologies.com [inhancetechnologies.com]

- 16. web.pdx.edu [web.pdx.edu]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 3-Fluorobenzyl Bromide (CAS 456-41-7)

Abstract

This technical guide provides a comprehensive overview of 3-Fluorobenzyl bromide (CAS 456-41-7), a critical fluorinated reagent in modern organic synthesis. The document is structured to deliver field-proven insights for researchers, scientists, and drug development professionals. We will explore its core physicochemical properties, detail an efficient and high-yield synthesis protocol, analyze its chemical reactivity, and discuss its significant applications, particularly in medicinal chemistry. Emphasis is placed on the causality behind experimental choices, self-validating safety protocols, and authoritative grounding through comprehensive references.

Introduction: The Strategic Importance of 3-Fluorobenzyl Bromide

In the landscape of fine chemical intermediates, 3-Fluorobenzyl bromide stands out as a versatile and indispensable building block.[1] Its utility is most pronounced in the pharmaceutical and agrochemical sectors, where it serves as a foundational reagent for a wide array of biologically active compounds, including novel antidiabetic, antiviral, and anti-cancer agents.[1][2][3]

The strategic incorporation of the 3-fluorobenzyl moiety into a target molecule is a key tactic in drug design. The fluorine atom can significantly alter a compound's physicochemical properties, such as its metabolic stability, binding affinity, lipophilicity, and pKa.[1][4][5] This modulation is often crucial for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide offers an in-depth analysis of this high-value reagent, from its synthesis to its safe and effective application.

Core Physicochemical and Safety Data

A thorough understanding of a reagent's properties is the bedrock of successful and safe experimentation. The key data for 3-Fluorobenzyl bromide are summarized below.

Table 1: Physicochemical Properties of 3-Fluorobenzyl Bromide

| Property | Value | Reference(s) |

| CAS Number | 456-41-7 | [2][6][7] |

| Molecular Formula | C₇H₆BrF | [1][7][8] |

| Molecular Weight | 189.02 g/mol | [1][7][8] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Boiling Point | 88 °C @ 20 mmHg | [2][7][9] |

| Density | 1.541 g/mL at 25 °C | [2][7][9] |

| Refractive Index | n20/D 1.546 | [2][7] |

| Flash Point | 62 °C (143.6 °F) - Combustible | [10] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |

| Stability | Stable under recommended storage conditions | [3] |

| Key Identifier | Lachrymatory (tear-inducing) | [3] |

Table 2: GHS Hazard and Safety Information

| Category | Description | Reference(s) |

| Hazard Class | 8 (Corrosive) | [3] |

| Pictograms | GHS05 (Corrosion) | [10] |

| Signal Word | Danger | [10][11] |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [10][11][12] |

| Precautionary Codes | P280, P303+P361+P353, P305+P351+P338, P405 | [10] |

| Incompatibilities | Strong bases, strong oxidizing agents, alcohols, amines, metals | [6][13] |

Synthesis: An Efficient Bromomethylation Pathway

The most industrially viable and common synthesis of 3-Fluorobenzyl bromide is achieved via a one-step bromomethylation of fluorobenzene.[1][2][14] This method is favored due to its use of inexpensive and readily available starting materials, mild reaction conditions, and excellent performance metrics, with reported yields up to 90% and purity exceeding 99.8%.[14]

Causality of Reagent Choice:

-

Fluorobenzene: The inexpensive and stable aromatic starting material.

-

Paraformaldehyde: A stable source of formaldehyde, which is required for the introduction of the CH₂ group.

-

Sodium Bromide (or Potassium Bromide): The bromide source for the reaction.

-

Concentrated Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, facilitating the formation of the electrophilic species necessary for the bromomethylation of the aromatic ring.

Detailed Experimental Protocol: Synthesis of 3-Fluorobenzyl Bromide[14]

-

Reaction Setup: In a 1L four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add fluorobenzene (132g, 1 mol), paraformaldehyde (60g, equivalent to 2 mol of formaldehyde), and sodium bromide (206g, 2 mol).

-

Initiation: Begin stirring the mixture. Control the internal temperature to 70-80°C.

-

Acid Addition: Slowly add concentrated sulfuric acid (300g, 3 mol) via the addition funnel, maintaining the temperature between 70-80°C. The slow addition is critical to control the exothermic nature of the reaction.

-

Reaction: After the addition is complete, maintain the reaction mixture at a constant temperature for 20 hours to ensure completion.

-

Workup: Cool the reaction mixture and pour it into 500ml of ice water. This quenches the reaction and helps separate the organic product.

-

Separation & Neutralization: Allow the mixture to separate into layers in a separatory funnel. Collect the lower organic layer. Wash the organic layer with a sodium carbonate solution until the pH is between 6-7 to neutralize any remaining acid.

-

Final Wash & Drying: Wash the product once with deionized water. Dehydrate the product under reduced pressure or with a drying agent like anhydrous magnesium sulfate.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 3-fluorobenzyl bromide (typical yield: ~203g, 90%). Purity can be confirmed by GC analysis.

Diagram: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 3-Fluorobenzyl bromide.

Chemical Reactivity and Core Applications

The synthetic utility of 3-Fluorobenzyl bromide is rooted in the high reactivity of the benzylic C-Br bond. The bromide ion is an excellent leaving group, making the compound an effective electrophile in nucleophilic substitution reactions, primarily proceeding via an Sₙ2 mechanism.

The fluorine atom at the meta-position exerts a moderate electron-withdrawing inductive effect. This influences the electron density of the aromatic ring and can affect the reactivity of the benzylic carbon, though its impact is less direct than if it were in the ortho or para position.

Diagram: Generalized Nucleophilic Substitution

Caption: Generalized Sₙ2 reaction pathway for 3-Fluorobenzyl bromide.

Key Application: A Cornerstone in Medicinal Chemistry

3-Fluorobenzyl bromide is a sought-after intermediate for introducing the 3-fluorobenzyl group into potential drug candidates.[1][15] This moiety is valued for its ability to enhance biological activity and improve pharmacokinetic properties.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]

-

Binding Affinity: Fluorine can participate in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) within a protein's binding pocket, enhancing the drug's potency.

-

Lipophilicity & Permeability: The addition of a fluorine atom generally increases lipophilicity, which can improve a molecule's ability to cross cell membranes.[5]

Its role has been pivotal in the development of a range of therapeutics, making it a staple reagent for research teams focused on creating innovative treatments for cancer, diabetes, and viral infections.[2][3]

Analytical Characterization

To ensure the quality and integrity of experimental results, the identity and purity of 3-Fluorobenzyl bromide must be rigorously verified. Standard analytical techniques include:

-

Gas Chromatography (GC): Used to assess purity with high accuracy.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirms the chemical structure by identifying the arrangement of protons and carbon atoms.[16][17]

-

Infrared (IR) Spectroscopy: Identifies functional groups and characteristic bonds, such as C-F and C-Br stretches.[17]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the compound's identity.[17]

Safety, Handling, and Storage: A Self-Validating System

Given its corrosive and lachrymatory nature, a strict, self-validating safety protocol is non-negotiable when working with 3-Fluorobenzyl bromide.

Handling Protocol:

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[13][16] Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE): A complete ensemble is required:

-

Procedural Discipline:

Storage Protocol:

-

Conditions: Store in a cool, dry, well-ventilated, and secured area, preferably refrigerated between 2-8°C.[2][6][7]

-

Container: Keep in the original, tightly closed container.[6][13]

-

Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture.[6]

Emergency & First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][11]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[6][11]

Diagram: Safe Handling and Emergency Response Logic

Caption: Logical workflow for safe handling and emergency response.

Conclusion

3-Fluorobenzyl bromide (CAS 456-41-7) is more than a simple reagent; it is a strategic tool for molecular design. Its robust and efficient synthesis, combined with its versatile reactivity, makes it a cornerstone intermediate. For scientists in drug discovery and development, mastering its application and handling is essential for innovating the next generation of therapeutics. The strategic introduction of its fluorinated moiety provides a proven pathway to enhance the metabolic stability and biological efficacy of target molecules, solidifying its place as a high-impact compound in modern chemical synthesis.

References

-

China 3-Fluorobenzyl Bromide Manufacturer and Supplier, Factory | Lizhuo . Lizhuo Pharmaceutical Technology. [Link]

-

The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis . APIChemistry. [Link]

-

3-Fluorobenzyl Bromide CAS 456-41-7 . Home Sunshine Pharma. [Link]

-

3-Fluorobenzyl bromide, 99% 456-41-7 India . Ottokemi. [Link]

-

3-Fluorobenzyl bromide | C7H6BrF | CID 68007 . PubChem. [Link]

-

3-Fluorobenzyl chloride - 1H NMR Spectrum . SpectraBase. [Link]

-

Applications of Fluorine in Medicinal Chemistry . PubMed. [Link]

-

Fluorine in drug discovery: Role, design and case studies . ScienceDirect. [Link]

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? . Quora. [Link]

-

3-Fluorobenzyl Chloride Synthesis: A Chemist's Guide to Formulation . APIChemistry. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Fluorobenzyl bromide | 456-41-7 [chemicalbook.com]

- 3. 3-Fluorobenzyl Bromide CAS 456-41-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. fishersci.com [fishersci.com]

- 7. 3-Fluorobenzyl bromide 99 456-41-7 [sigmaaldrich.com]

- 8. 3-Fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 9. 3-Fluorobenzyl bromide, 99% 456-41-7 India [ottokemi.com]

- 10. 间氟溴苄 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. guidechem.com [guidechem.com]

- 15. China 3-Fluorobenzyl Bromide Manufacturer and Supplier, Factory | Lizhuo [shlzpharma.com]

- 16. nbinno.com [nbinno.com]

- 17. 3-Fluorobenzyl bromide | C7H6BrF | CID 68007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 3-Fluorobenzyl Bromide from 3-Fluorotoluene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-fluorobenzyl bromide from 3-fluorotoluene, a critical transformation for the introduction of the 3-fluorobenzyl moiety in the development of novel pharmaceuticals and agrochemicals. The guide focuses on the prevalent and efficient free-radical bromination methodology, detailing the underlying reaction mechanism, a step-by-step experimental protocol, safety considerations, and analytical techniques for product verification. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical guidance to ensure a successful and safe laboratory-scale synthesis.

Introduction: The Significance of 3-Fluorobenzyl Bromide

3-Fluorobenzyl bromide is a key building block in organic synthesis, primarily utilized as an alkylating agent to introduce the 3-fluorobenzyl group into a wide array of molecules. The presence of the fluorine atom at the meta-position of the benzene ring imparts unique electronic properties, often enhancing the metabolic stability, binding affinity, and pharmacokinetic profile of the parent molecule. Consequently, 3-fluorobenzyl bromide is a valuable intermediate in the synthesis of various biologically active compounds, including antidiabetic, antiviral, and anticancer agents.[1]

The selective bromination of the benzylic methyl group of 3-fluorotoluene is the most direct and atom-economical route to 3-fluorobenzyl bromide. This guide will focus on the widely employed Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), to achieve this transformation.[2][3]

The Core of the Synthesis: Free-Radical Bromination

The conversion of 3-fluorotoluene to 3-fluorobenzyl bromide proceeds via a free-radical chain mechanism.[4] This process is characterized by three distinct stages: initiation, propagation, and termination.[5][6]

The Reaction Mechanism: A Step-by-Step Breakdown

The Wohl-Ziegler bromination offers a selective method for halogenating the benzylic position of toluene and its derivatives.[3] The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), to minimize competing ionic reactions.[7]

-

Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, most commonly AIBN.[3][5] Upon heating, AIBN eliminates a molecule of nitrogen gas to generate two 2-cyanoprop-2-yl radicals.[3] These radicals then abstract a bromine atom from N-bromosuccinimide (NBS) to produce a bromine radical (Br•), which is the key chain-carrying species.[8]

-

Propagation: This is a self-sustaining cycle where the bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-fluorotoluene. This is the rate-determining step and results in the formation of a resonance-stabilized 3-fluorobenzyl radical and hydrogen bromide (HBr).[5][9] The newly formed benzylic radical then reacts with a molecule of NBS to yield the desired product, 3-fluorobenzyl bromide, and a succinimidyl radical. The succinimidyl radical then reacts with HBr to regenerate the bromine radical and succinimide, thus continuing the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine.[6] This can occur in several ways, such as the combination of two bromine radicals to form bromine (Br₂), a bromine radical and a 3-fluorobenzyl radical to form the product, or two 3-fluorobenzyl radicals to form a dimeric byproduct.[4]

Visualizing the Reaction Pathway

The following diagram illustrates the free-radical chain mechanism for the synthesis of 3-fluorobenzyl bromide from 3-fluorotoluene.

Caption: Free-radical bromination of 3-fluorotoluene.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 3-fluorobenzyl bromide.

Reagents and Equipment

| Reagent/Equipment | Purpose | Typical Specifications |

| 3-Fluorotoluene | Starting Material | ≥99% purity |

| N-Bromosuccinimide (NBS) | Brominating Agent | ≥98% purity, recrystallized if necessary |

| Azobisisobutyronitrile (AIBN) | Radical Initiator | ≥98% purity |

| Carbon Tetrachloride (CCl₄) | Solvent | Anhydrous, ≥99.5% purity |

| Round-bottom flask | Reaction Vessel | Appropriate size for the scale of the reaction |

| Reflux condenser | To prevent solvent loss | |

| Magnetic stirrer and hotplate | For heating and mixing | |

| Separatory funnel | For liquid-liquid extraction | |

| Rotary evaporator | For solvent removal | |

| Vacuum distillation apparatus | For product purification |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluorotoluene (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents).

-

Reaction Initiation: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) using a heating mantle. The reaction is often initiated with a heat lamp to ensure consistent radical formation.[10]

-

Monitoring the Reaction: The reaction progress can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface. The reaction is typically complete within 1-3 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water to remove any remaining water-soluble impurities.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual HBr, followed by a final wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (CCl₄) under reduced pressure using a rotary evaporator.

-

The crude 3-fluorobenzyl bromide can be purified by vacuum distillation to obtain the final product as a colorless to light yellow liquid.[1]

-

Safety and Handling: A Critical Consideration

3-Fluorobenzyl bromide is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[11] It is also harmful if swallowed or inhaled.[12] Therefore, strict adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13][14]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[13][15]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[14] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15][16]

-

Storage: Store 3-fluorobenzyl bromide in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[13][17]

Product Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized 3-fluorobenzyl bromide should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show a characteristic singlet for the benzylic protons (CH₂Br) at approximately 4.4-4.5 ppm. The aromatic protons will appear as multiplets in the range of 6.9-7.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the benzylic carbon at around 32-33 ppm. The aromatic carbons will appear in the region of 115-165 ppm, with the carbon attached to the fluorine showing a large coupling constant.[18]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used to determine the purity of the product and confirm its molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[11][19]

Conclusion

The synthesis of 3-fluorobenzyl bromide from 3-fluorotoluene via free-radical bromination with NBS and AIBN is a robust and reliable method for laboratory-scale production. By understanding the underlying mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can efficiently produce this valuable synthetic intermediate. The analytical techniques outlined in this guide provide the necessary tools for ensuring the quality and identity of the final product, paving the way for its successful application in the synthesis of complex target molecules.

References

-

Relative Rates of Bromination of a-Substituted Toluenes by N-Bromosuccinimide. Journal of the American Chemical Society. [Link]

-

Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry. [Link]

-

AIBN Overview, Structure & Initiators. Study.com. [Link]

-

Bromination - Common Conditions. Common Organic Chemistry. [Link]

-

Azobisisobutyronitrile. Wikipedia. [Link]

-

Toluene on reaction with N-bromosuccinimide gives A class 12 chemistry CBSE. Vedantu. [Link]

- Process for the bromination of deactivated toluenes in the benzylic position.

-

Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry. [Link]

-

3-Fluorobenzyl bromide. PubChem. [Link]

-

What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent?. ResearchGate. [Link]

-

Mechanism of Free Radical Bromination. BYJU'S. [Link]

-

Selectivity in Radical Halogenation with Fluorine and Bromine. Chemistry LibreTexts. [Link]

-

The Free Radical Halogenation Mechanism. Organic Chemistry - YouTube. [Link]

-

4-Fluorobenzyl bromide. PubChem. [Link]

- Process for the preparation of 3-bromo-4- fluorotoluene.

-

Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

-

3-Fluorobenzyl Chloride Synthesis: A Chemist's Guide to Formulation. Acme Hardesty. [Link]

Sources

- 1. 3-Fluorobenzyl bromide | 456-41-7 [chemicalbook.com]

- 2. AIBN Overview, Structure & Initiators | Study.com [study.com]

- 3. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

- 8. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-Fluorobenzyl bromide | C7H6BrF | CID 68007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. synquestlabs.com [synquestlabs.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. 3-Fluoro-4-bromobenzyl bromide - Safety Data Sheet [chemicalbook.com]

- 17. nbinno.com [nbinno.com]

- 18. 3-Fluorobenzyl chloride(456-42-8) 13C NMR [m.chemicalbook.com]

- 19. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 3-Fluorobenzyl Moiety

An In-depth Technical Guide to 3-Fluorobenzyl Bromide: Mechanism of Action in Organic Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1][2] 3-Fluorobenzyl bromide (3-FBB), a colorless to light yellow liquid, has emerged as an indispensable building block for this purpose.[3][4][5] Its utility lies in its capacity to introduce the 3-fluorobenzyl group, a moiety that can significantly enhance a molecule's therapeutic potential by modulating its pharmacokinetic profile, metabolic stability, and binding affinity.[2][3]

The presence of fluorine, the most electronegative element, can alter pKa, improve lipophilicity, and block sites of metabolic oxidation, thereby increasing a drug's efficacy and bioavailability.[1][2] 3-Fluorobenzyl bromide serves as a key intermediate in the synthesis of a wide array of biologically active compounds, including novel antidiabetic, antiviral, and anti-cancer agents.[3][4][6] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth examination of the core mechanistic principles governing the reactivity of 3-fluorobenzyl bromide, supported by field-proven experimental insights and protocols.

Core Physicochemical Properties and Synthesis Overview

A foundational understanding of a reagent's properties is critical for its effective use. The key characteristics of 3-fluorobenzyl bromide are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrF | [3][7][8] |

| Molecular Weight | 189.02 g/mol | [3][7][8] |

| Appearance | Clear colorless to yellow liquid | [4][6] |

| Boiling Point | 88 °C at 20 mmHg | [4][6][8] |

| Density | 1.541 g/mL at 25 °C | [4][6][8] |

| Refractive Index (n²⁰/D) | 1.546 | [4][6][8] |

| CAS Number | 456-41-7 | [3][7] |

Industrially, 3-fluorobenzyl bromide is most commonly prepared via a one-step bromomethylation of fluorobenzene.[4][9][10] This efficient method utilizes readily available starting materials, making it suitable for large-scale production with high purity and yield.[9]

Mechanistic Principles of Reactivity

The synthetic utility of 3-fluorobenzyl bromide is dictated by the high reactivity of its benzylic bromide functional group. As a primary benzylic halide, its reactions are dominated by nucleophilic substitution, which can proceed through two distinct, often competing, mechanistic pathways: Sₙ1 and Sₙ2.[11]

The Duality of Nucleophilic Substitution: Sₙ1 vs. Sₙ2 Pathways

Benzylic halides are particularly susceptible to nucleophilic substitution because the adjacent aromatic ring can stabilize both the transition state of an Sₙ2 reaction and the carbocation intermediate of an Sₙ1 reaction.[12][13] The operative mechanism is not intrinsic to the substrate alone but is critically influenced by the reaction conditions.

-

Sₙ2 (Bimolecular Nucleophilic Substitution): This pathway involves a backside attack by the nucleophile on the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.[14] This mechanism is favored by strong nucleophiles (e.g., alkoxides, amines, thiolates) and polar aprotic solvents (e.g., acetone, DMF, acetonitrile) that do not solvate the nucleophile excessively.[11][14]

-

Sₙ1 (Unimolecular Nucleophilic Substitution): This pathway is a two-step process initiated by the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation.[12] This intermediate is then rapidly captured by a nucleophile. The Sₙ1 mechanism is favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents (e.g., ethanol, methanol, water), which can stabilize the carbocation intermediate through solvation.[11][13]

The choice between these pathways is a critical experimental decision, as it dictates reaction rates, stereochemical outcomes (where applicable), and the potential for side reactions.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. 3-Fluorobenzyl bromide | 456-41-7 [chemicalbook.com]

- 5. China 3-Fluorobenzyl Bromide Manufacturer and Supplier, Factory | Lizhuo [shlzpharma.com]

- 6. 3-Fluorobenzyl bromide CAS#: 456-41-7 [m.chemicalbook.com]

- 7. 3-Fluorobenzyl bromide | C7H6BrF | CID 68007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluorobenzyl bromide 99 456-41-7 [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 3-Fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Spectral Data of 3-Fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzyl bromide (C₇H₆BrF) is a substituted aromatic halide of significant interest in synthetic organic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and other functional materials.[1][2] Its reactivity is primarily centered around the benzylic bromide, a good leaving group, which allows for facile nucleophilic substitution reactions. The presence of a fluorine atom on the aromatic ring can modulate the electronic properties and metabolic stability of target molecules, making it a valuable synthon in medicinal chemistry.

A thorough understanding of the spectral characteristics of 3-Fluorobenzyl bromide is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 3-Fluorobenzyl bromide, offering field-proven insights into the interpretation of its spectral features.

Molecular Structure and Key Features

IUPAC Name: 1-(bromomethyl)-3-fluorobenzene[3] CAS Number: 456-41-7 Molecular Formula: C₇H₆BrF Molecular Weight: 189.02 g/mol [3]

The structure of 3-Fluorobenzyl bromide is characterized by a benzene ring substituted with a bromomethyl group and a fluorine atom at the meta position. This substitution pattern gives rise to a unique set of spectral data that will be discussed in detail in the following sections.

Caption: Molecular Structure of 3-Fluorobenzyl Bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Fluorobenzyl bromide, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons, respectively, with the fluorine atom introducing characteristic splitting patterns.

Experimental Protocol:

A sample of 3-Fluorobenzyl bromide is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Fluorobenzyl bromide is characterized by signals in both the aromatic and aliphatic regions. The aromatic protons are influenced by the electronegative fluorine atom and the bromomethyl group, leading to distinct chemical shifts and coupling patterns.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | m | 1H | Ar-H |

| ~7.15 | m | 2H | Ar-H |

| ~7.00 | m | 1H | Ar-H |

| 4.45 | s | 2H | -CH₂Br |

Interpretation and Expertise:

-

Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group appear as a sharp singlet at approximately 4.45 ppm. The downfield shift is attributed to the deshielding effect of the adjacent electronegative bromine atom and the aromatic ring. The singlet nature of this peak indicates no coupling with neighboring protons, which is expected as there are no protons on the adjacent carbon of the aromatic ring.

-

Aromatic Protons (Ar-H): The four protons on the aromatic ring appear as a complex multiplet between 6.90 and 7.40 ppm. The fluorine substitution at the meta position breaks the symmetry of the ring, resulting in four chemically non-equivalent aromatic protons. The complexity of the multiplet arises from both proton-proton (³JHH) and proton-fluorine (JHF) couplings. A detailed analysis using higher-order NMR techniques or simulation would be required for the precise assignment of each aromatic proton and its coupling constants.

Caption: Key ¹H NMR correlations for 3-Fluorobenzyl Bromide.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the electronegative fluorine atom results in characteristic C-F coupling, which can be observed as doublets in the spectrum.

| Chemical Shift (δ) ppm | Assignment |

| ~162.5 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~141.0 (d, ³JCF ≈ 7 Hz) | C-CBr |

| ~130.0 (d, ³JCF ≈ 8 Hz) | Ar-C |

| ~124.5 (d, ⁴JCF ≈ 3 Hz) | Ar-C |

| ~115.0 (d, ²JCF ≈ 21 Hz) | Ar-C |

| ~114.5 (d, ²JCF ≈ 22 Hz) | Ar-C |

| ~32.0 | -CH₂Br |

Interpretation and Expertise:

-

Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group appears at approximately 32.0 ppm. This upfield position relative to the aromatic carbons is typical for sp³ hybridized carbons.

-

Aromatic Carbons: The six aromatic carbons give rise to six distinct signals due to the meta-fluoro substitution.

-

The carbon directly attached to the fluorine atom (C-F) exhibits a large one-bond coupling constant (¹JCF) of around 245 Hz, appearing as a doublet at approximately 162.5 ppm. This is a highly characteristic feature for a carbon bonded to fluorine.

-

The other aromatic carbons also show smaller C-F couplings over two, three, and four bonds, resulting in the appearance of doublets with smaller coupling constants. These couplings are invaluable for confirming the position of the fluorine substituent on the aromatic ring.

-

The carbon attached to the bromomethyl group (C-CBr) appears as a doublet around 141.0 ppm due to a three-bond coupling with fluorine.

-

Caption: Key ¹³C NMR correlations for 3-Fluorobenzyl Bromide.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol:

The IR spectrum of 3-Fluorobenzyl bromide, which is a liquid at room temperature, can be conveniently recorded using a neat sample (without solvent) between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

IR Spectral Data

The IR spectrum of 3-Fluorobenzyl bromide displays characteristic absorption bands corresponding to the vibrations of the aromatic ring, the C-H bonds, the C-F bond, and the C-Br bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2920-2980 | Medium | Aliphatic C-H stretch (-CH₂) |

| 1580-1610 | Strong | Aromatic C=C stretch |

| 1450-1490 | Strong | Aromatic C=C stretch |

| 1200-1250 | Strong | C-F stretch |

| 1150-1200 | Medium | In-plane C-H bending |

| 680-900 | Strong | Out-of-plane C-H bending |

| 600-700 | Medium | C-Br stretch |

Interpretation and Expertise:

-

Aromatic Region: The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1450-1610 cm⁻¹ region.

-

Aliphatic Region: The C-H stretching of the methylene (-CH₂) group is observed in the 2920-2980 cm⁻¹ range.

-

C-F and C-Br Bonds: The strong absorption band in the 1200-1250 cm⁻¹ region is indicative of the C-F stretching vibration. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 600-700 cm⁻¹ range.

-

Substitution Pattern: The pattern of strong absorptions in the 680-900 cm⁻¹ region, corresponding to out-of-plane C-H bending, can often provide information about the substitution pattern of the benzene ring. For meta-disubstituted benzenes, characteristic bands are expected in this region.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Experimental Protocol:

The mass spectrum of 3-Fluorobenzyl bromide is typically obtained using Electron Ionization (EI) at 70 eV. The sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data

The mass spectrum of 3-Fluorobenzyl bromide shows a characteristic molecular ion peak and several fragment ions. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in isotopic peak patterns for bromine-containing fragments.

| m/z | Relative Intensity | Proposed Fragment |

| 188/190 | Moderate | [M]⁺ (Molecular ion) |

| 109 | High | [C₇H₆F]⁺ (Loss of Br) |

| 83 | Low | [C₆H₄F]⁺ (Loss of H₂ and C) |

Interpretation and Expertise:

-

Molecular Ion Peak: The molecular ion peak [M]⁺ is observed as a doublet at m/z 188 and 190, with approximately equal intensity. This characteristic M/M+2 pattern is a clear indication of the presence of one bromine atom in the molecule.

-

Base Peak: The most intense peak in the spectrum (the base peak) is typically at m/z 109. This corresponds to the loss of the bromine radical from the molecular ion, forming the stable 3-fluorobenzyl cation ([C₇H₆F]⁺). The high stability of this benzylic carbocation is the driving force for this fragmentation pathway.

-

Other Fragments: Another significant fragment is observed at m/z 83, which likely corresponds to the further fragmentation of the 3-fluorobenzyl cation.

Caption: Proposed MS fragmentation pathway for 3-Fluorobenzyl Bromide.

Conclusion

The comprehensive spectral analysis of 3-Fluorobenzyl bromide presented in this guide provides a robust framework for its identification and characterization. The ¹H and ¹³C NMR spectra offer detailed insights into the molecular structure, with the C-F couplings serving as a definitive marker for the fluorine substitution pattern. The IR spectrum confirms the presence of key functional groups, while the mass spectrum provides the molecular weight and a characteristic fragmentation pattern dominated by the loss of the bromine atom. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of these spectral data is essential for ensuring the quality of starting materials and for accurately tracking the progress of chemical transformations involving this important synthetic intermediate.

References

-

PubChem. 3-Fluorobenzyl bromide. [Link]

-

PubChem. 4-Fluorobenzyl bromide. [Link]

-

SpectraBase. 3C-E N-(2-fluorobenzyl) - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-Fluorobenzyl Bromide in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

1.1 Overview of 3-Fluorobenzyl Bromide

3-Fluorobenzyl bromide (CAS No. 456-41-7) is a substituted aromatic halide widely employed as a versatile reagent in organic synthesis.[1][2] Its utility is prominent in the pharmaceutical and agrochemical industries for the preparation of a diverse range of biologically active molecules, including antidiabetics, antivirals, and anticancer agents.[1][2] The molecule's structure, featuring a fluorinated phenyl ring and a reactive bromomethyl group, allows for its participation in various nucleophilic substitution reactions. This reactivity is fundamental to its role as a building block in complex molecular architectures.

1.2 The Critical Role of Solubility in Chemical Processes

The success of any chemical reaction or purification process is intrinsically linked to the solubility of the reagents and products in the chosen solvent. A thorough understanding of a compound's solubility characteristics is paramount for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase allows for optimal interaction and reaction rates.

-

Process Efficiency: Proper solvent selection minimizes the required solvent volume, reducing costs and environmental impact.

-

Purification: Solubility differences are exploited in techniques like crystallization, extraction, and chromatography to isolate the desired product.

-

Safety: Predictable solubility helps in preventing uncontrolled reactions or precipitation, ensuring safer handling and process control.

This guide provides a detailed examination of the solubility of 3-fluorobenzyl bromide, offering both qualitative data and a framework for experimental determination to aid researchers in its effective application.

Physicochemical Properties of 3-Fluorobenzyl Bromide

The solubility of a compound is governed by its physical and chemical properties. The key properties of 3-fluorobenzyl bromide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrF | [3] |

| Molecular Weight | 189.02 g/mol | [3] |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Boiling Point | 88 °C at 20 mmHg | [4] |

| Density | 1.541 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.546 | [4] |

| Flash Point | 62 °C (143.6 °F) |

The presence of both a polar C-F bond and a polarizable C-Br bond, in addition to the largely nonpolar benzene ring, gives 3-fluorobenzyl bromide a moderate overall polarity. This structure suggests that it will be most soluble in solvents of similar polarity, following the principle of "like dissolves like."

Solubility Profile of 3-Fluorobenzyl Bromide

3.1 Qualitative Solubility in Common Organic Solvents

| Solvent | Solvent Class | Solubility | Source |

| Chloroform | Halogenated | Soluble | [1][2] |

| Ethyl Acetate | Ester | Soluble | [1][2] |

| Dichloromethane | Halogenated | Expected to be soluble | [5] |

| Ether (Diethyl ether) | Ether | Expected to be soluble | [5] |

| Water | Protic | Limited solubility | [5] |

3.2 Discussion of Solubility Based on Solvent Class

-

Aprotic Solvents of Intermediate Polarity: The reported solubility in chloroform and ethyl acetate is consistent with the molecular structure of 3-fluorobenzyl bromide.[1][2] These solvents can effectively solvate the molecule through dipole-dipole interactions and London dispersion forces. It is highly probable that 3-fluorobenzyl bromide is also readily soluble in other solvents of this type, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetone.

-

Nonpolar Solvents: In nonpolar solvents like hexanes or toluene, solubility is likely to be moderate. While the benzene ring is nonpolar, the polar C-F and C-Br bonds may limit miscibility with purely nonpolar solvents.

-

Polar Protic Solvents: 3-Fluorobenzyl bromide is expected to have limited solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol).[5] This is due to its inability to act as a hydrogen bond donor and the energetic cost of disrupting the strong hydrogen-bonding network of the solvent. Furthermore, there is a significant risk of solvolysis, where the solvent acts as a nucleophile, reacting with the 3-fluorobenzyl bromide.

-

Polar Aprotic Solvents: In polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), 3-fluorobenzyl bromide is likely to be soluble. However, the high reactivity of benzyl bromides means that these solvents, which can also be nucleophilic, may react with the solute over time, especially at elevated temperatures.

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, experimental determination is necessary. A qualitative assessment is a straightforward and valuable first step.

4.1 Rationale for Method Selection

A simple, stepwise qualitative test is the most efficient method to initially screen for suitable solvents.[6] This approach involves testing the solubility of a small, fixed amount of solute in a standard volume of a range of solvents, covering the full spectrum of polarities.[6][7] This method is quick, requires minimal material, and provides a practical understanding of which solvents are viable for a given application.

4.2 Step-by-Step Protocol for Qualitative Solubility Assessment

This protocol is designed to determine if a compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

-

3-Fluorobenzyl bromide

-

A selection of test solvents (e.g., water, methanol, toluene, dichloromethane, acetone, ethyl acetate, hexanes)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Graduated cylinder or pipettes

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Procedure:

-

Preparation: In a well-ventilated fume hood, add approximately 0.1 mL (about 2-3 drops) of 3-fluorobenzyl bromide to a clean, dry test tube.[8]

-

Solvent Addition: Add 1 mL of the first test solvent to the test tube.

-

Mixing: Cap the test tube and shake it vigorously for 30-60 seconds. A vortex mixer can be used to ensure thorough mixing.

-

Observation: Allow the mixture to stand for 1-2 minutes and observe the result.

-

Soluble: The mixture forms a single, clear, homogeneous phase.

-

Partially Soluble: The mixture is cloudy, or two distinct liquid layers are present, but the volume of the solute layer has visibly decreased.

-

Insoluble: Two distinct liquid layers remain with no apparent change in volume, or the mixture remains cloudy with visible droplets of the solute.

-

-

Incremental Addition (Optional): If the compound is not fully soluble after 1 mL, add another 2 mL of the solvent and repeat the mixing and observation steps. If it dissolves, it can be classified as sparingly soluble.

-

Record Keeping: Meticulously record the observations for each solvent tested.

-

Repeat: Repeat steps 1-6 for each solvent to be tested.

4.3 Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the qualitative solubility testing protocol.

Caption: Workflow for qualitative solubility assessment.

Safety and Handling Considerations

3-Fluorobenzyl bromide is a corrosive and lachrymatory compound.[9][10] It causes severe skin burns and eye damage.[11][12] All handling must be performed in a well-ventilated chemical fume hood.[11]

-

Personal Protective Equipment: Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[11]

-

Reactivity: 3-Fluorobenzyl bromide is incompatible with strong oxidizing agents, bases, alcohols, and amines.[9] Contact with these materials can lead to vigorous and potentially hazardous reactions. Benzyl bromides are known to be reactive compounds, and their stability in various solvents should be considered, especially for long-term storage of solutions.[13]

-

Storage: Store the compound in a dry, cool, and well-ventilated place, away from incompatible materials.[11] It is often recommended to store it under an inert atmosphere and refrigerated.[9]

Conclusion

3-Fluorobenzyl bromide exhibits good solubility in common aprotic organic solvents of intermediate polarity, such as chloroform and ethyl acetate. Its solubility is limited in highly polar protic solvents like water and may also be limited in very nonpolar solvents. Due to its reactive nature, care must be taken when selecting a solvent to avoid unintended reactions, particularly with nucleophilic solvents. The provided experimental protocol offers a reliable method for researchers to determine the optimal solvent for their specific applications, ensuring both procedural success and laboratory safety.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Fluorobenzyl bromide.

- ChemicalBook. (2025). 3-Fluorobenzyl bromide - Safety Data Sheet.

- ChemicalBook. (2026). 3-Fluorobenzyl bromide | 456-41-7.

- ChemicalBook. (2025). 3-Fluoro-4-bromobenzyl bromide - Safety Data Sheet.

- ChemicalBook. (n.d.). 3-Fluorobenzyl bromide CAS#: 456-41-7.

- Unknown. (n.d.). Qualitative Analysis of Organic Compounds.

- Sigma-Aldrich. (n.d.). 3-Fluorobenzyl bromide 99 456-41-7.

- Sigma-Aldrich. (n.d.). 3-Fluorobenzyl bromide 99 456-41-7 Properties.

- Apollo Scientific. (2023). 3-Fluorobenzyl bromide Safety Data Sheet.

- PubChem. (n.d.). 3-Fluorobenzyl bromide.

- CSUB. (n.d.). Lab 14: Qualitative Organic Analysis.

- Unknown. (n.d.). Qualitative Analysis of Organic Compounds.

- Unknown. (2024). Solubility test for Organic Compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. (n.d.). 4-Fluorobenzyl bromide.

- ChemicalBook. (n.d.). 3-Fluorobenzyl bromide | 456-41-7.

- CymitQuimica. (n.d.). CAS 823-78-9: 3-Bromobenzyl bromide.

- SynQuest Labs. (n.d.). 3-Fluorobenzyl bromide Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Fluorobenzyl bromide.

- Hemminki, K., Falck, K., & Linnainmaa, K. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Journal of Applied Toxicology, 3(4), 203-207.

Sources

- 1. 3-Fluorobenzyl bromide | 456-41-7 [chemicalbook.com]

- 2. 3-Fluorobenzyl bromide CAS#: 456-41-7 [m.chemicalbook.com]

- 3. 3-Fluorobenzyl bromide | C7H6BrF | CID 68007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluorobenzyl bromide 99 456-41-7 [sigmaaldrich.com]

- 5. CAS 823-78-9: 3-Bromobenzyl bromide | CymitQuimica [cymitquimica.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. csub.edu [csub.edu]

- 8. EXPERIMENT 8 [aris.gusc.lv]

- 9. fishersci.com [fishersci.com]

- 10. 3-Fluorobenzyl bromide | 456-41-7 [amp.chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Utility and Latent Risks of 3-Fluorobenzyl Bromide

An In-Depth Technical Guide to the Safe Handling of 3-Fluorobenzyl Bromide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

3-Fluorobenzyl bromide is a valuable reagent in medicinal chemistry and drug development, serving as a key building block for introducing the 3-fluorobenzyl moiety into a wide range of biologically active molecules.[1][2][3] Its utility lies in the reactivity of the benzylic bromide, which makes it an excellent electrophile for alkylation reactions with various nucleophiles. However, this same reactivity is the source of its significant hazards. This guide provides a comprehensive overview of the intrinsic risks associated with 3-Fluorobenzyl bromide and details field-proven protocols for its safe handling, ensuring the protection of laboratory personnel while enabling its effective use in research and synthesis.

Section 1: Hazard Identification and Physicochemical Profile

A thorough understanding of a reagent's properties is the foundation of a robust safety protocol. 3-Fluorobenzyl bromide is a combustible, corrosive liquid that demands stringent handling measures.[4][5][6][7]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear picture of the primary dangers:

-

Skin Corrosion/Irritation, Category 1B/1A : Causes severe skin burns and eye damage.[4][5][6][7][8][9]

-

Serious Eye Damage/Eye Irritation, Category 1 : Causes serious eye damage.[5][7][8][9]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory Tract Irritation) : May cause respiratory irritation.[7][8][9]

-

Combustible Liquid : Presents a fire hazard when exposed to heat or ignition sources.[4][5]

-

Corrosive to Metals : May damage metallic containers and equipment.[4]

The signal word for this chemical is "Danger" .[4][6][9] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[8][10]

The Chemical Basis of a Corrosive Nature

The primary hazard of 3-Fluorobenzyl bromide stems from its nature as a potent alkylating agent. The benzylic bromide is highly susceptible to nucleophilic attack, a property exploited in organic synthesis. When it comes into contact with biological tissues, it can readily alkylate water, proteins, and other biomolecules. This uncontrolled reaction leads to the destruction of tissue, resulting in severe chemical burns. Furthermore, upon contact with moisture, it can hydrolyze to release hydrobromic acid (HBr), a strong, corrosive acid, further contributing to its destructive effects on skin, eyes, and mucous membranes.[8]

Physicochemical Data Summary

A summary of key quantitative data is essential for engineering controls and experimental design.

| Property | Value | Source |

| CAS Number | 456-41-7 | [4][5][6] |

| Molecular Formula | C₇H₆BrF | [4][6][9] |

| Molecular Weight | 189.02 g/mol | [4][6][9] |

| Appearance | Clear colorless to light yellow liquid | [1][2][4] |

| Boiling Point | ~88 °C @ 20 mmHg (lit.) | [1][2][6] |

| Density | ~1.541 g/mL at 25 °C (lit.) | [1][2][6] |

| Flash Point | ~61-62 °C / 142-144 °F (closed cup) | [5][6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5][6] |

Section 2: The Hierarchy of Controls: A Self-Validating System for Risk Mitigation

Simply relying on Personal Protective Equipment (PPE) is insufficient. A multi-layered approach, starting with the most effective controls, is mandatory for handling highly hazardous reagents. This "Hierarchy of Controls" is a self-validating system where each level provides a layer of protection.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to physically isolate the chemical from the researcher.

-

Chemical Fume Hood : All handling of 3-Fluorobenzyl bromide, from aliquoting to reaction setup and workup, must be performed inside a certified chemical fume hood.[5][8][10] This ensures that corrosive and irritating vapors are captured and exhausted safely.

-

Glovebox : For operations requiring an inert atmosphere or for handling larger quantities, a glovebox provides an even higher level of containment.[5]

-

Safety Infrastructure : Ensure that a safety shower and eyewash station are immediately accessible and have been recently tested.[5][8][10]

Administrative Controls: Standardizing Safe Practices

These controls are procedural and behavioral measures designed to minimize risk.

-

Standard Operating Procedures (SOPs) : A detailed, written SOP for any experiment involving 3-Fluorobenzyl bromide is mandatory. This SOP should be reviewed and approved by the institution's Environmental Health & Safety (EHS) department.

-

Designated Areas : Clearly mark the specific area within the fume hood where the reagent will be handled. This prevents cross-contamination and alerts others to the hazard.

-

Training : All personnel must be trained on the specific hazards of 3-Fluorobenzyl bromide and the emergency procedures outlined in the SDS before they are permitted to handle the chemical.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for engineering or administrative controls but is essential for protecting against immediate contact during a spill or unforeseen event.

-

Eye and Face Protection : Wear tightly fitting chemical safety goggles and a face shield.[4][6][8] Standard safety glasses are not sufficient.

-

Hand Protection : Use chemical-resistant gloves. Given the nature of the chemical, double-gloving is highly recommended. Nitrile gloves may offer splash protection, but for extended work, heavier gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for tears or pinholes before use.[4][5][10]

-

Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required.[4][5] For larger-scale operations, a chemically resistant apron or suit may be necessary.

-